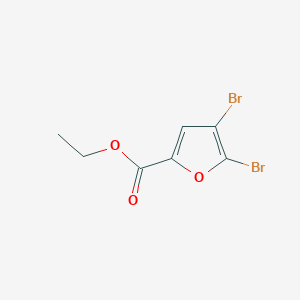

Ethyl 4,5-dibromofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

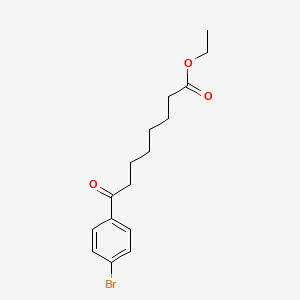

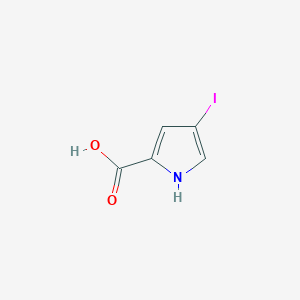

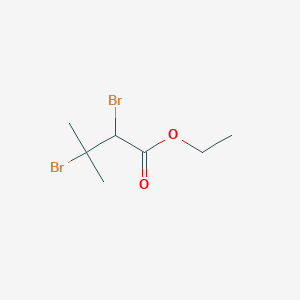

Ethyl 4,5-dibromofuran-2-carboxylate is a chemical compound with the molecular formula C7H6Br2O3 and a molecular weight of 297.93 . It is used in the synthesis of other organic compounds .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.93 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Synthesis Pathways and Reaction Mechanisms

The reactions of ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates with alcohols, catalyzed by concentrated aqueous HCl, produce 5-alkoxy derivatives, with quantum chemical calculations providing insight into the reaction mechanisms (Ivanov et al., 2018). Additionally, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, synthesized from the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, serves as a novel 1,4-dicarbonyl scaffold for synthesizing a series of pyridazines (Zanatta et al., 2020).

Advanced Organic Synthesis

Phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate demonstrates the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's role in facilitating complex organic reactions with high regioselectivity and excellent yields (Zhu et al., 2003). The novel reaction of 3,4-dibromofuran with azo diesters, leading to tetrahydropyridazinones, further illustrates the compound's utility in generating new molecular structures through Diels–Alder reactions followed by unique rearrangements (Aitken et al., 2016).

Molecular Structure and Characterization

The synthesis and characterization of optically active derivatives, such as the paraconic-acid derivative 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, underscore the importance of ethyl 4,5-dibromofuran-2-carboxylate derivatives in studying molecular structures and configurations through computational and experimental methods (Coriani et al., 2009).

作用機序

Target of Action

Ethyl 4,5-dibromofuran-2-carboxylate is a brominated compound

Mode of Action

Brominated compounds often act by forming covalent bonds with amino acid residues in proteins, thereby altering their structure and function .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity with proteins and enzymes .

Result of Action

The alteration of protein structure and function by brominated compounds can lead to various cellular effects, potentially including changes in signal transduction, gene expression, and cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of brominated compounds and thus their biological activity .

生化学分析

Molecular Mechanism

The molecular mechanism of Ethyl 4,5-dibromofuran-2-carboxylate involves its binding interactions with biomolecules. It binds to specific enzymes, inhibiting their activity and leading to changes in gene expression. This inhibition can result in the downregulation of certain metabolic pathways, affecting the overall cellular metabolism. Additionally, this compound can activate or inhibit other biomolecules, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical effects. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. The compound can inhibit key enzymes in these pathways, leading to changes in the concentration of specific metabolites. These alterations can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its biochemical activity and overall function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its biochemical interactions and overall effects on cellular processes .

特性

IUPAC Name |

ethyl 4,5-dibromofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZGPQXXFBJHFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(O1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409035 |

Source

|

| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54113-42-7 |

Source

|

| Record name | Ethyl 4,5-dibromo-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54113-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)